molecular formula C8H16O3 B2942031 2-Methoxy-4,4-dimethylpentanoic acid CAS No. 1557017-76-1

2-Methoxy-4,4-dimethylpentanoic acid

Cat. No. B2942031
CAS RN: 1557017-76-1
M. Wt: 160.213
InChI Key: PXYOQFVPHJVRDY-UHFFFAOYSA-N
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Description

2-Methoxy-4,4-dimethylpentanoic acid is a chemical compound with the molecular formula C8H16O3 and a molecular weight of 160.21 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2-Methoxy-4,4-dimethylpentanoic acid is 1S/C8H16O3/c1-8(2,3)5-6(11-4)7(9)10/h6H,5H2,1-4H3,(H,9,10) . This indicates that the molecule consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Methoxy-4,4-dimethylpentanoic acid are not available, it’s worth noting that similar compounds, such as secondary amines, are used as starting materials for the preparation of various compounds like dithiocarbamates and dyes .


Physical And Chemical Properties Analysis

2-Methoxy-4,4-dimethylpentanoic acid is a powder at room temperature . It has a molecular weight of 160.21 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Facile Synthesis of Furanones : Research by Beltaïef et al. (1997) on the synthesis of 4-methoxycarbonyl-2(5H)-furanone, involving formylation followed by acid-catalyzed transesterification, demonstrates the type of synthetic applications in which similar compounds like 2-Methoxy-4,4-dimethylpentanoic acid might be involved (Beltaïef, Besbes, Amri, & Villieras, 1997).
  • Photoremovable Protecting Groups : A study on 2,5-Dimethylphenacyl Esters by Zabadal et al. (2001) illustrates the potential of methoxy-containing compounds to act as photoremovable protecting groups for carboxylic acids, which could be an area where 2-Methoxy-4,4-dimethylpentanoic acid finds application (Zabadal, Pelliccioli, Klán, & Wirz, 2001).

Catalysis and Material Science

  • Hydrogenation of Dimethyl Oxalate : The work by Cui et al. (2014) on the selective hydrogenation of dimethyl oxalate to 2-methoxyethanol using Cu/ZrO2 catalysts underscores the importance of catalyst design in achieving high selectivity and yield in reactions involving methoxy groups, which could relate to processes involving 2-Methoxy-4,4-dimethylpentanoic acid (Cui, Wen, Chen, & Dai, 2014).

Flavor and Fragrance Chemistry

  • Key Flavor Compounds : Research on natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) by Schwab (2013) highlights the significance of methoxy and dimethyl groups in key flavor compounds in fruits, suggesting potential applications of 2-Methoxy-4,4-dimethylpentanoic acid in the development of flavor and fragrance compounds (Schwab, 2013).

Pharmaceutical Applications

  • Synthetic Estrogens : An assay on a synthetic estrogen by Sturnick and Gargill (1952) demonstrates the pharmaceutical applications of compounds with methoxy and dimethylpentanoic acid structures, providing insights into how 2-Methoxy-4,4-dimethylpentanoic acid might be relevant in the synthesis of novel pharmaceutical compounds (Sturnick & Gargill, 1952).

Safety and Hazards

The safety information for 2-Methoxy-4,4-dimethylpentanoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-Methoxy-4,4-dimethylpentanoic acid are not available, it’s worth noting that similar compounds, such as secondary amines, are used as starting materials for the preparation of various compounds like dithiocarbamates and dyes . These compounds have wide applications in fields like pharmaceuticals and agrochemicals , suggesting potential future directions for 2-Methoxy-4,4-dimethylpentanoic acid in these areas.

properties

IUPAC Name

2-methoxy-4,4-dimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-8(2,3)5-6(11-4)7(9)10/h6H,5H2,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYOQFVPHJVRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4,4-dimethylpentanoic acid

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